

solubility of 4-(9H-Carbazol-9-yl)aniline in common organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(9H-Carbazol-9-yl)aniline

Cat. No.: B1583575

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An In-Depth Technical Guide to the Solubility of **4-(9H-Carbazol-9-yl)aniline**

Abstract

This technical guide provides a comprehensive analysis of the solubility of **4-(9H-Carbazol-9-yl)aniline**, a key building block in the fields of organic electronics and materials science. Recognizing the scarcity of published quantitative solubility data for this specific molecule, this document emphasizes the underlying physicochemical principles that govern its solubility. We present a detailed theoretical framework based on the molecule's structure, polarity, and hydrogen bonding capabilities, supplemented by qualitative data and insights from analogous compounds. Furthermore, we provide a robust, step-by-step experimental protocol for the definitive determination of thermodynamic solubility via the shake-flask method. This guide is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical tools required to effectively utilize **4-(9H-Carbazol-9-yl)aniline** in various solvent systems.

Introduction: The Significance of 4-(9H-Carbazol-9-yl)aniline

4-(9H-Carbazol-9-yl)aniline, also known as 9-(4-Aminophenyl)carbazole, is a versatile organic compound of significant interest.^{[1][2]} Its molecular architecture, which fuses a rigid, electron-rich carbazole moiety with a functional aniline group, imparts valuable electronic and

photophysical properties. These characteristics make it an excellent candidate for applications in high-performance materials, including:

- Organic Electronics: As a hole-transporting material and building block in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[\[1\]](#)
- Fluorescent Dyes & Pigments: Serving as a core component in the synthesis of stable and vibrant colorants.[\[1\]](#)
- Polymer Chemistry: Incorporation into advanced polymers to enhance thermal stability and electrical conductivity.[\[3\]](#)

For professionals in materials science and drug development, a thorough understanding of a compound's solubility is paramount. Solubility dictates the choice of solvents for synthesis, purification (e.g., crystallization), formulation, and device fabrication. Poor solubility can create significant hurdles in process development, limiting reaction efficiency, complicating purification, and hindering the preparation of uniform thin films or stable drug formulations. This guide addresses this critical need by providing a deep dive into the solubility profile of **4-(9H-Carbazol-9-yl)aniline**.

Molecular Profile and Theoretical Solubility Predictions

The solubility of a solute in a given solvent is governed by the principle "like dissolves like," which relates to the polarity and intermolecular forces between solute and solvent molecules. [\[4\]](#) The structure of **4-(9H-Carbazol-9-yl)aniline** offers distinct regions that influence its interactions.

Molecular Structure: C18H14N2[\[5\]](#) Molecular Weight: 258.32 g/mol [\[6\]](#) Melting Point: 96 °C[\[7\]](#)

The molecule can be deconstructed into two key components:

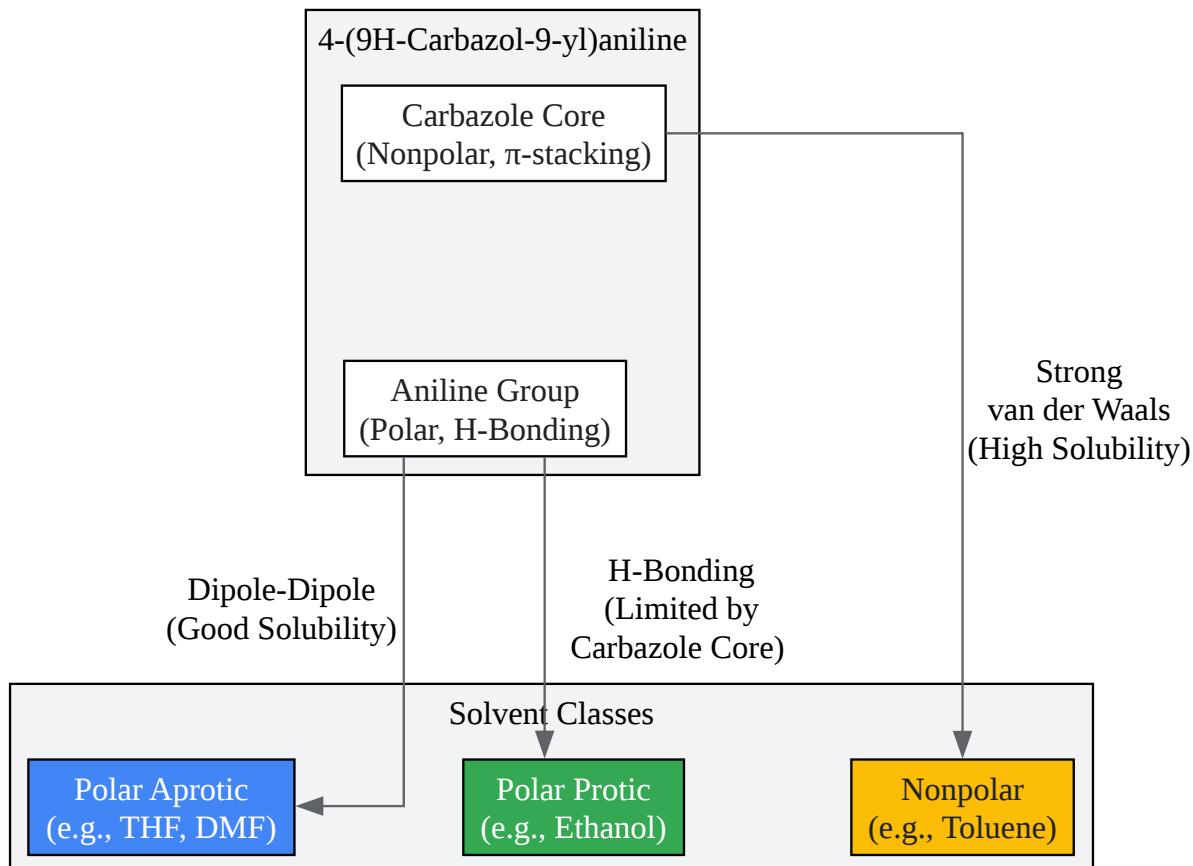
- The Carbazole Core: This large, tricyclic aromatic system is inherently nonpolar and rigid. It contributes to strong van der Waals forces and potential π - π stacking interactions. The parent compound, 9H-carbazole, is known to have low solubility in water but higher solubility in non-polar organic solvents like toluene and benzene.[\[4\]](#)[\[8\]](#)

- The Aniline Moiety: The aminophenyl group ($-C_6H_4-NH_2$) introduces polarity and hydrogen bonding capabilities. The primary amine ($-NH_2$) contains two N-H bonds, making it a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor.[\[5\]](#)

Predicted Solubility Behavior:

- Nonpolar Solvents (e.g., Toluene, Xylene, Hexane): The large, nonpolar surface area of the carbazole core is the dominant feature. Therefore, the compound is expected to exhibit good solubility in aromatic and other nonpolar solvents, driven by favorable van der Waals interactions. This is supported by vendor data listing the compound as "soluble in Toluene".
[\[6\]](#)[\[7\]](#)
- Polar Aprotic Solvents (e.g., THF, DMF, DMSO, Acetone): These solvents possess a dipole moment but do not have hydrogen bond-donating capabilities. The polarity of the aniline group should allow for favorable dipole-dipole interactions, leading to moderate to good solubility. Solvents like DMF and DMSO are often effective at dissolving large, somewhat polar molecules.
- Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds. While the aniline group can engage in hydrogen bonding with these solvents, the large, hydrophobic carbazole core will likely limit overall solubility. Solubility is expected to be low in water but may be moderate in lower alcohols like ethanol, where the alkyl chain provides some nonpolar character. Studies on the related N-Ethylcarbazole show that its solubility in various alcohols increases with temperature.[\[9\]](#)
- Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are generally excellent at dissolving a wide range of organic compounds. Good solubility is anticipated for **4-(9H-Carbazol-9-yl)aniline**.

The interplay between these factors is visualized in the diagram below.

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Caption: Solute-solvent interactions for **4-(9H-Carbazol-9-yl)aniline**.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific, published quantitative solubility data (e.g., mg/mL or mol/L) for **4-(9H-Carbazol-9-yl)aniline**. This represents a significant data gap for researchers. To facilitate the systematic collection of this crucial information, the following table is provided as a template for recording experimentally determined values.

Solvent Class	Solvent	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)	Notes
Aromatic	Toluene	25	Record Data	Calculate	Reported as soluble
p-Xylene	25	Record Data	Calculate	Used in synthesis	
Ethers	Tetrahydrofuran (THF)	25	Record Data	Calculate	
Ketones	Acetone	25	Record Data	Calculate	
Amides	N,N-Dimethylformamide (DMF)	25	Record Data	Calculate	
Chlorinated	Dichloromethane (DCM)	25	Record Data	Calculate	
Chloroform	25	Record Data	Calculate		
Alcohols	Ethanol	25	Record Data	Calculate	
Isopropanol	25	Record Data	Calculate		
Aqueous	Water	25	Record Data	Calculate	Expected to be very low

Experimental Protocol: Determination of Thermodynamic Solubility

To address the absence of public data, researchers must determine solubility experimentally. The "gold standard" for measuring the equilibrium (thermodynamic) solubility of a solid compound is the Shake-Flask Method. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is constant and represents the thermodynamic solubility.

Materials and Equipment

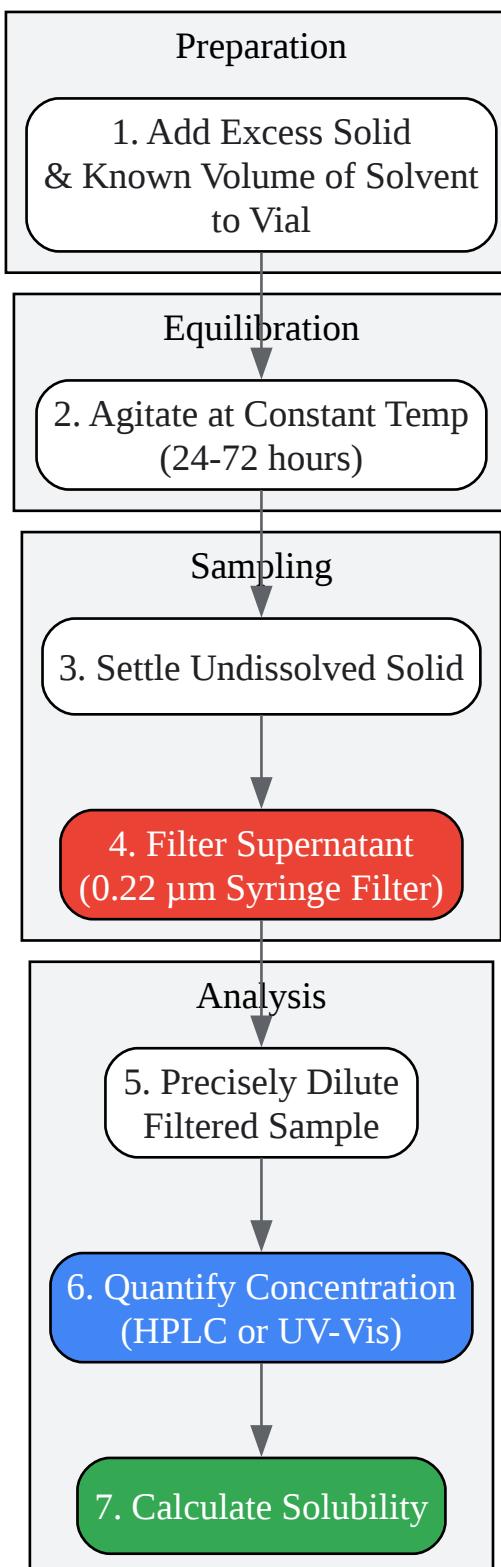
- **4-(9H-Carbazol-9-yl)aniline** (solid, high purity)
- Selected organic solvents (analytical grade)
- Glass vials with PTFE-lined screw caps
- Shaking incubator or orbital shaker with temperature control
- Analytical balance
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- Validated analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of solid **4-(9H-Carbazol-9-yl)aniline** to a glass vial. "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation of saturation. A starting point is ~10-20 mg of solid.
 - Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

- Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is highly recommended to perform a preliminary time-to-equilibrium study by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has reached a stable plateau.
- Phase Separation and Sampling:
 - After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 1-2 hours to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a clean vial. This step is critical to remove all undissolved micro-particulates.
- Analysis:
 - Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method. A precise dilution factor is essential.
 - Quantify the concentration of **4-(9H-Carbazol-9-yl)aniline** in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with standards of known concentration is required for accurate quantification.
- Calculation:
 - Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
 - $$\text{Solubility (mg/mL)} = \text{Measured Concentration (mg/mL)} \times \text{Dilution Factor}$$

The workflow for this protocol is illustrated below.

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Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While quantitative solubility data for **4-(9H-Carbazol-9-yl)aniline** is not readily available in published literature, a robust understanding of its solubility profile can be achieved through theoretical analysis and empirical determination. The molecule's structure, featuring a large nonpolar carbazole core and a polar, hydrogen-bonding aniline group, predicts good solubility in aromatic and polar aprotic solvents, with limited solubility in polar protic solvents, especially water. For researchers and developers requiring precise solubility values for process optimization and formulation, the provided shake-flask protocol offers a reliable and definitive method. The systematic determination and sharing of such data will be of immense value to the scientific community, accelerating innovation in the fields of organic electronics and materials science.

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- To cite this document: BenchChem. [solubility of 4-(9H-Carbazol-9-yl)aniline in common organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583575#solubility-of-4-9h-carbazol-9-yl-aniline-in-common-organic-solvents>

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